

GPR120 Modulator 2: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *GPR120 modulator 2*

Cat. No.: *B1663568*

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of **GPR120 Modulator 2** against other known GPR120 agonists, supported by experimental data. G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases. This document provides a comprehensive overview of the performance of **GPR120 Modulator 2** in relation to other key agonists, details the experimental methodologies for assessing their activity, and illustrates the key signaling pathways involved.

Performance Comparison of GPR120 Agonists

The potency of GPR120 agonists is a critical determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of a compound that elicits 50% of the maximal response in a given assay. The table below summarizes the reported EC50 values for **GPR120 Modulator 2** and other well-characterized GPR120 agonists in a calcium mobilization assay, a primary method for assessing GPR120 activation.

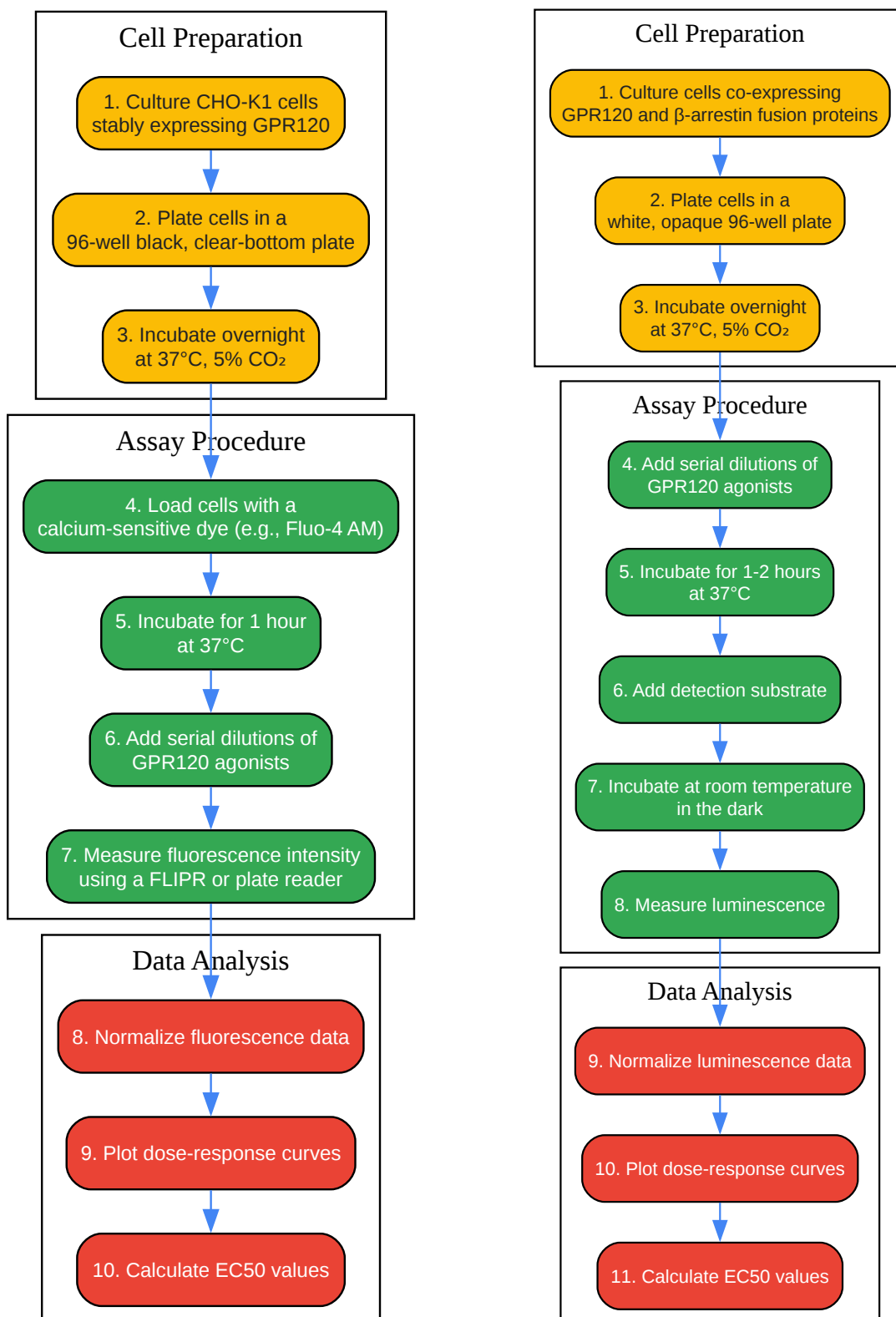
Compound	EC50 (nM)	Assay Type	Target	Reference
GPR120 Modulator 2 (Compound F13)	4	Calcium Mobilization	Human GPR120	Patent US8394841B2
TUG-891	43.7	Calcium Mobilization	Human GPR120	[1]
GW9508	3500	Calcium Mobilization	Human GPR120	[2]
Compound A	~350	β -arrestin Recruitment	Human & Mouse GPR120	[3]
alpha-Linolenic acid (ALA)	10,000	Calcium Mobilization	Human GPR120	[4]

Note: EC50 values can vary depending on the specific assay conditions and cell line used. The data presented here is for comparative purposes.

Based on the available data, **GPR120 Modulator 2** demonstrates significantly higher potency in activating the GPR120 receptor compared to other synthetic and natural agonists in calcium mobilization assays. Its nanomolar efficacy suggests a strong potential for therapeutic applications requiring robust receptor activation at low concentrations.

GPR120 Signaling Pathways

Activation of GPR120 by an agonist initiates a cascade of intracellular signaling events that are crucial for its physiological effects, including anti-inflammatory responses and metabolic regulation. The two primary signaling pathways are the G α q/11 pathway and the β -arrestin pathway.



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